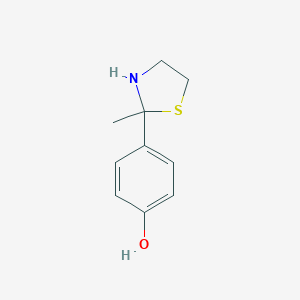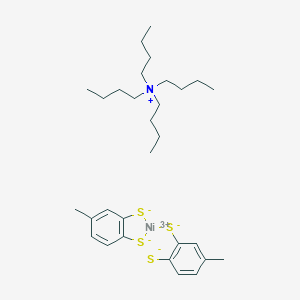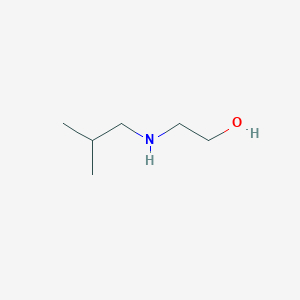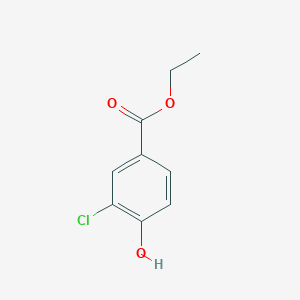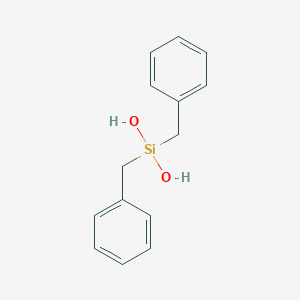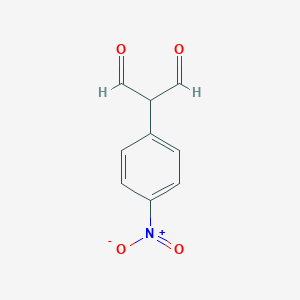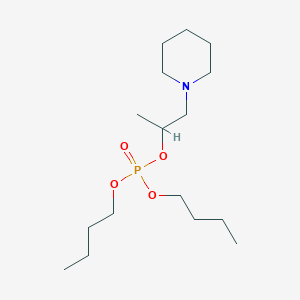
Dibutyl (1-piperidino-2-propyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl (1-piperidino-2-propyl) phosphate, also known as DBPP, is a chemical compound that is used in various scientific research fields. It is a phosphorus-containing compound that is widely used as a flame retardant and plasticizer in the manufacturing of various products. DBPP is also used in the synthesis of various organic compounds and is an important reagent in the field of organic chemistry.
Mecanismo De Acción
Dibutyl (1-piperidino-2-propyl) phosphate is a phosphorus-containing compound that can interact with various enzymes and proteins in biological systems. It can form covalent bonds with amino acid residues such as serine, threonine, and cysteine. Dibutyl (1-piperidino-2-propyl) phosphate can also interact with metal ions such as zinc and magnesium, which are important cofactors in many enzymes. The interaction of Dibutyl (1-piperidino-2-propyl) phosphate with enzymes and proteins can lead to the inhibition or activation of their activity.
Biochemical and Physiological Effects:
Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have various biochemical and physiological effects on biological systems. It can inhibit the activity of various enzymes such as acetylcholinesterase, which is important in the transmission of nerve impulses. Dibutyl (1-piperidino-2-propyl) phosphate can also affect the activity of various proteins such as albumin, which is important in the transport of drugs and other molecules in the bloodstream. Dibutyl (1-piperidino-2-propyl) phosphate has been shown to have toxic effects on various organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl (1-piperidino-2-propyl) phosphate is a versatile reagent that can be used in various organic reactions. It is also a useful tool in the study of biological systems. However, Dibutyl (1-piperidino-2-propyl) phosphate is a toxic compound that can have harmful effects on biological systems. Therefore, it should be handled with care and used in a well-ventilated laboratory. Dibutyl (1-piperidino-2-propyl) phosphate should also be used in small quantities to minimize its toxic effects.
Direcciones Futuras
There are various future directions for the use of Dibutyl (1-piperidino-2-propyl) phosphate in scientific research. One direction is the development of new synthetic methods for Dibutyl (1-piperidino-2-propyl) phosphate that are more efficient and environmentally friendly. Another direction is the study of the effect of Dibutyl (1-piperidino-2-propyl) phosphate on specific enzymes and proteins in biological systems. This can lead to the development of new drugs that target these enzymes and proteins. The use of Dibutyl (1-piperidino-2-propyl) phosphate in the study of phosphorus-containing compounds in biological systems is also an interesting direction for future research.
Métodos De Síntesis
Dibutyl (1-piperidino-2-propyl) phosphate can be synthesized by reacting 1-piperidinepropanol with dibutyl phosphite in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Dibutyl (1-piperidino-2-propyl) phosphate is used in various scientific research fields such as organic chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Dibutyl (1-piperidino-2-propyl) phosphate is also used as a catalyst in various organic reactions such as the Michael addition and the Diels-Alder reaction. In biochemistry, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of phosphorus-containing compounds on biological systems. In pharmacology, Dibutyl (1-piperidino-2-propyl) phosphate is used to study the pharmacokinetics and pharmacodynamics of various drugs.
Propiedades
Número CAS |
15870-43-6 |
|---|---|
Nombre del producto |
Dibutyl (1-piperidino-2-propyl) phosphate |
Fórmula molecular |
C16H34NO4P |
Peso molecular |
335.42 g/mol |
Nombre IUPAC |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
Clave InChI |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




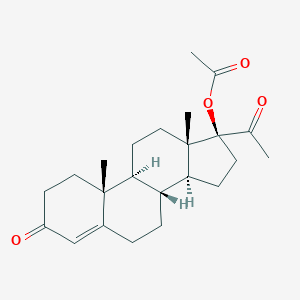
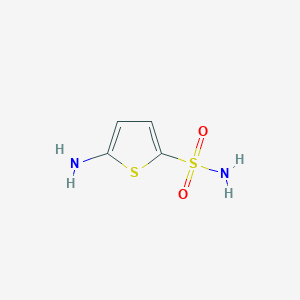
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)


![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)

